Boc-D-Phe(3-CF3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWDGGGZHFFRC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001160845 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82317-82-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-D-Phe(3-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the physicochemical properties of N-tert-butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine, commonly referred to as Boc-D-Phe(3-CF3)-OH. This non-canonical amino acid is a critical building block in medicinal chemistry and peptide synthesis, primarily due to the unique attributes conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity. This document consolidates key data on its chemical identity, physical characteristics, and provides a generalized experimental workflow for its application in solid-phase peptide synthesis.

Chemical Identity and Structure

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a trifluoromethyl (CF3) substitution at the meta-position (position 3) of the phenyl ring.

| Identifier | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid[1] |

| Synonyms | Boc-3-Trifluoromethyl-D-Phenylalanine, Boc-D-Phe(m-CF3)-OH[1] |

| CAS Number | 82317-82-6[2] |

| Molecular Formula | C₁₅H₁₈F₃NO₄[1][2] |

| Molecular Weight | 333.31 g/mol [2][3] |

| InChI Key | SHMWDGGGZHFFRC-LLVKDONJSA-N[1] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| PubChem ID | 4678092[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White powder | [2][3] |

| Melting Point | 136 - 138 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2][3] |

| Optical Rotation | [a]²⁵D = -6.3 ± 1º (c=1 in MeOH) | [2] |

| Storage Conditions | 0 - 8 °C | [2][3] |

Experimental Protocols & Methodologies

The data presented in this guide are typically determined through standard analytical techniques. Below are generalized methodologies relevant to the characterization and use of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is commonly assessed using reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase column is typically employed.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

-

Procedure: A standard solution of the compound is prepared and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the relative area of the main peak compared to any impurity peaks.

Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Procedure: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The observed mass-to-charge ratio (m/z) is then compared to the theoretical value.

Visualizations

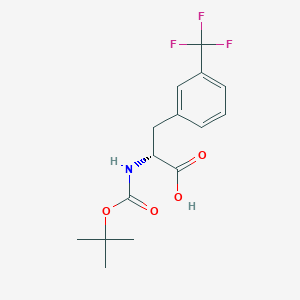

Chemical Structure

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for creating peptides with enhanced properties.[4] The trifluoromethyl group can increase the stability and biological activity of the resulting peptide.[4]

Caption: Generalized workflow for Solid-Phase Peptide Synthesis.

References

A Technical Guide to Boc-D-Phe(3-CF3)-OH: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-3-(trifluoromethyl)-D-phenylalanine (Boc-D-Phe(3-CF3)-OH), a key building block in modern peptide synthesis and drug development. This document details its physicochemical properties, provides generalized experimental protocols for its use, and explores its role in creating peptides with enhanced therapeutic potential.

Core Compound Specifications

Quantitative data for this compound is summarized below, providing a clear reference for researchers.

| Property | Value | Reference |

| CAS Number | 82317-82-6 | [1] |

| Molecular Weight | 333.31 g/mol | [1] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [2] |

The Role of Trifluoromethyl-Substituted Phenylalanine in Peptide Therapeutics

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of peptide-based drug candidates. The trifluoromethyl group in this compound is particularly significant for several reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of peptides containing this residue.[3]

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic properties of the aromatic side chain. This can influence lipophilicity and the ability of the peptide to engage in specific molecular interactions, such as π-π stacking, which can be critical for receptor binding and affinity.[3][4]

-

Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can impose specific conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a common method for the synthesis of a Boc-protected amino acid, which can be adapted for 3-(Trifluoromethyl)-D-phenylalanine.

Materials:

-

3-(Trifluoromethyl)-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

2(N) Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.

-

Slowly add Boc anhydride to the solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Acidify the reaction mixture to a pH of 2-3 using a 2(N) KHSO₄ solution.

-

Concentrate the mixture using a rotary evaporator.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic extracts with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the Boc-protected amino acid.[5]

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.

Workflow for Boc-SPPS:

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Phe(3-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-D-3-(Trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH), a valuable building block in the design and synthesis of therapeutic peptides and enzyme inhibitors. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key chemical transformations and workflows.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery for enhancing potency, selectivity, and metabolic stability. D-3-(Trifluoromethyl)phenylalanine, with its trifluoromethyl group, offers unique steric and electronic properties that can significantly influence peptide conformation and binding affinity to biological targets. The N-terminal Boc (tert-butyloxycarbonyl) protecting group is crucial for its application in stepwise solid-phase or solution-phase peptide synthesis.

This guide details a robust synthetic and purification strategy, beginning with the asymmetric synthesis of the core amino acid, D-3-(Trifluoromethyl)phenylalanine, followed by its N-terminal protection and subsequent purification to achieve high purity suitable for pharmaceutical research and development.

Synthesis of D-3-(Trifluoromethyl)phenylalanine

The enantioselective synthesis of D-3-(Trifluoromethyl)phenylalanine can be effectively achieved through a Negishi cross-coupling reaction. This method allows for the formation of the key carbon-carbon bond between the trifluoromethyl-substituted aromatic ring and the alanine backbone.

Overall Synthesis Strategy

The synthesis commences with the preparation of a suitable organozinc reagent from a commercially available trifluoromethyl-substituted aryl halide. This reagent is then coupled with a chiral iodoalanine derivative, followed by deprotection to yield the desired D-amino acid.

Experimental Protocol: Synthesis of D-3-(Trifluoromethyl)phenylalanine

Step 1: Preparation of the Organozinc Reagent

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.2 equivalents).

-

Add a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) to facilitate the formation of the organozinc reagent. The progress of the reaction can be monitored by GC-MS.

Step 2: Negishi Cross-Coupling

-

In a separate flame-dried flask, dissolve N-Boc-D-iodoalanine methyl ester (1.1 equivalents) and a palladium catalyst (e.g., Pd2(dba)3 with a suitable ligand like SPhos, 0.05 equivalents) in anhydrous THF.

-

To this solution, add the freshly prepared organozinc reagent from Step 1 via cannula.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS).

Step 3: Deprotection

-

Upon completion of the coupling reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude protected amino acid ester is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc group, followed by saponification (e.g., with lithium hydroxide in a THF/water mixture) to hydrolyze the methyl ester.

-

Acidification of the reaction mixture to a pH of approximately 2-3 will precipitate the crude D-3-(Trifluoromethyl)phenylalanine.

Boc Protection of D-3-(Trifluoromethyl)phenylalanine

The protection of the amino group of D-3-(Trifluoromethyl)phenylalanine with a Boc group is a standard procedure in peptide synthesis.[1]

Reaction Scheme

Experimental Protocol: Boc Protection

-

Dissolve D-3-(Trifluoromethyl)phenylalanine (1.0 equivalent) in a mixture of 1,4-dioxane and water.

-

Add a base such as sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction mixture is then acidified to a pH of 2-3 with a cold aqueous solution of potassium bisulfate or citric acid.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which is often an oil or a semi-solid.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. A two-step purification process involving preparative HPLC followed by crystallization is recommended.

Purification Workflow

Experimental Protocol: Preparative HPLC

High-performance liquid chromatography is a powerful technique for purifying the target compound from reaction byproducts.

| Parameter | Condition |

| Column | C18 reverse-phase, 10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile |

| Gradient | A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point. |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |

| Detection | UV at 220 nm and 254 nm |

| Sample Preparation | Dissolve crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B. |

Procedure:

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Inject the dissolved crude product.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the purified product as a fluffy solid.

Experimental Protocol: Crystallization

Crystallization is employed to obtain a stable, solid form of the purified product and to remove any remaining minor impurities.

| Parameter | Condition |

| Solvent System | A binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane is commonly effective. |

| Procedure | Dissolve the HPLC-purified product in a minimal amount of the more polar solvent (the "good" solvent) with gentle warming. Slowly add the less polar solvent (the "poor" solvent) until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation. |

Procedure:

-

Dissolve the lyophilized product from the HPLC purification in a minimal amount of hot ethyl acetate.

-

Slowly add hexane dropwise while stirring until the solution becomes faintly turbid.

-

Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound. Actual results may vary depending on reaction conditions and scale.

| Step | Parameter | Typical Value |

| Synthesis of D-Phe(3-CF3)-OH | Yield after Negishi coupling and deprotection | 50-70% |

| Purity (crude) | >85% | |

| Boc Protection | Yield of crude this compound | 85-95% |

| Purity (crude) | >90% | |

| Preparative HPLC Purification | Recovery | 70-85% |

| Purity of pooled fractions | >98% (by analytical HPLC) | |

| Crystallization | Recovery | >90% |

| Final Purity | >99.5% (by analytical HPLC) |

Application in Drug Discovery: Structure-Activity Relationship (SAR) Studies

This compound is frequently incorporated into peptides to probe structure-activity relationships. The trifluoromethyl group can alter the electronic properties of the aromatic ring and increase lipophilicity, potentially leading to enhanced binding to a target receptor or enzyme active site.

By systematically replacing a native D-phenylalanine residue with D-Phe(3-CF3)-OH, researchers can assess the impact of the trifluoromethyl substitution on the peptide's biological activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of peptide-based drug candidates.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. The described protocols, from the enantioselective synthesis of the core amino acid to the final crystallization, are robust and scalable for laboratory and potential pilot-scale production. The availability of this specialized amino acid derivative is critical for advancing research in peptide-based therapeutics and enzyme inhibitors, enabling detailed structure-activity relationship studies and the development of novel drug candidates with improved pharmacological profiles.

References

Spectroscopic and Spectrometric Characterization of Boc-D-Phe(3-CF3)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for N-tert-Butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH). The information presented herein is essential for the characterization and quality control of this important synthetic amino acid derivative, which is frequently utilized in peptide synthesis and drug discovery. The trifluoromethyl group offers unique properties, including increased metabolic stability and altered electronic characteristics, making its unambiguous identification crucial.

Overview of this compound

This compound is a protected derivative of the non-proteinogenic amino acid D-3-(trifluoromethyl)phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide sequences during solid-phase or solution-phase synthesis.

| Property | Value |

| Chemical Formula | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 333.31 g/mol |

| CAS Number | 82317-82-6 |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Below are the predicted ¹H and ¹³C NMR data based on the analysis of similar compounds, such as N-Boc-L-phenylalanine, and considering the electronic effects of the 3-trifluoromethyl substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc-CH₃ | ~1.40 | s | - |

| β-CH₂ | ~3.10 - 3.30 | m | - |

| α-CH | ~4.50 | m | - |

| NH | ~5.10 | d | ~8.0 |

| Ar-H | ~7.30 - 7.50 | m | - |

| COOH | ~10.0 - 12.0 | br s | - |

Note: Predicted shifts are for a deuterated chloroform (CDCl₃) solvent. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Boc-C(CH₃)₃ | ~28.5 |

| β-CH₂ | ~38.0 |

| α-CH | ~54.0 |

| Boc-C(CH₃)₃ | ~80.0 |

| Ar-C (CF₃-substituted) | ~131.0 (q, ²JC-F ≈ 32 Hz) |

| Ar-CH | ~123.0 - 132.0 |

| Ar-C (ipso) | ~138.0 |

| CF₃ | ~124.0 (q, ¹JC-F ≈ 272 Hz) |

| Boc-C=O | ~155.0 |

| COOH | ~175.0 |

Note: Predicted shifts are for a deuterated chloroform (CDCl₃) solvent. The trifluoromethyl group will induce quartet (q) splitting for the attached and adjacent carbons due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound in ESI-MS

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 334.12 | Protonated molecule |

| [M+Na]⁺ | 356.10 | Sodium adduct |

| [M-H]⁻ | 332.11 | Deprotonated molecule |

| [M-Boc+H]⁺ | 234.07 | Loss of the Boc group |

| [M-C₄H₈+H]⁺ | 278.09 | Loss of isobutylene |

Note: The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected amino acids.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range for analysis.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

In-Depth Technical Guide on the Solubility of Boc-D-Phe(3-CF3)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine [Boc-D-Phe(3-CF3)-OH], a key building block in contemporary peptide synthesis and drug discovery. An understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document outlines the qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the general workflow for such an analysis.

Core Topic: Solubility Profile of this compound

This compound is a protected amino acid derivative characterized by the presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF3) moiety on the phenyl ring. The bulky, nonpolar Boc group and the electron-withdrawing, hydrophobic trifluoromethyl group significantly influence the molecule's overall polarity and its interactions with various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general behavior of Boc-protected amino acids and trifluoromethylated aromatic compounds.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents based on the general properties of Boc-protected amino acids. It is important to note that these are general guidelines, and empirical testing is necessary to determine quantitative solubility.

| Solvent Class | Common Solvents | Anticipated Qualitative Solubility | Rationale |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble to Highly Soluble | These solvents are excellent for dissolving many Boc-protected amino acids due to their high polarity and ability to act as hydrogen bond acceptors.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | The nonpolar, bulky Boc group and the phenyl ring contribute to solubility in these less polar solvents.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Sparingly Soluble | THF is likely to be a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The carboxylic acid moiety can engage in hydrogen bonding with alcohols, promoting solubility. |

| Esters | Ethyl Acetate | Moderately Soluble to Sparingly Soluble | Offers a balance of polarity that may facilitate dissolution. |

| Nonpolar Solvents | Hexanes, Toluene | Sparingly Soluble to Insoluble | The presence of the polar carboxylic acid and amide functionalities limits solubility in highly nonpolar solvents. |

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol is required. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions to create calibration standards. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the mobile phase used for HPLC analysis. Analyze the diluted sample by HPLC.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

Potential applications of trifluoromethyl-phenylalanine in peptides

An In-depth Technical Guide to the Applications of Trifluoromethyl-phenylalanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological profiles. Among these, 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe), stands out as a powerful tool for enhancing peptide stability, modulating receptor affinity, and improving overall therapeutic potential. The trifluoromethyl (CF3) group, with its unique electronic properties and steric bulk, imparts significant changes to the peptide backbone and side-chain interactions.

The introduction of the highly electronegative trifluoromethyl group can alter the acidity, lipophilicity, and conformational geometry of the amino acid.[1] These modifications can lead to profound biological effects, including increased resistance to enzymatic degradation by proteases, which is a primary challenge in peptide therapeutic development.[1] Furthermore, the CF3 group can influence peptide-protein interactions, enhancing binding affinity and specificity for biological targets such as G-protein coupled receptors (GPCRs).[2][3] This guide provides a comprehensive overview of the core applications of tfm-Phe in peptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Applications of Trifluoromethyl-phenylalanine

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by endogenous proteases. The incorporation of tfm-Phe can sterically hinder the approach of proteases to the peptide backbone, significantly increasing the peptide's half-life in biological fluids.[4] The robust carbon-fluorine bond and the electron-withdrawing nature of the CF3 group can shield adjacent peptide bonds from enzymatic cleavage.[5] Studies have shown that placing tfm-Phe at or near the cleavage site of proteases like α-chymotrypsin can lead to a dramatic increase in stability.[5] While systematic studies indicate that the stabilizing effect is complex and depends on the specific enzyme and substitution position, the strategic placement of tfm-Phe remains a key strategy for improving the pharmacokinetic profile of peptide drugs.[5]

Modulation of Receptor Binding and Activity

The trifluoromethyl-phenyl moiety is a critical component in the design of potent receptor antagonists and agonists. Its unique electronic and steric profile can create favorable interactions within the binding pockets of receptors, particularly GPCRs.[2][3] This has been successfully demonstrated in the development of antagonists for the Neurokinin-1 receptor (NK1R), a key player in pain transmission and inflammation.[2] Small molecule and chimeric peptide antagonists incorporating bis(trifluoromethyl)phenyl groups exhibit high-affinity binding to NK1R, effectively blocking the action of the endogenous ligand, Substance P.[2]

Data Presentation: Quantitative Effects on Receptor Affinity

The incorporation of trifluoromethyl-phenyl groups has been instrumental in developing high-affinity ligands. The following table presents binding affinity data for a chimeric opioid agonist-neurokinin 1 receptor (NK1R) antagonist, which utilizes a C-terminal 3',5'-bis(trifluoromethyl)benzylamide to achieve potent NK1R antagonism.

Table 1: Binding Affinity of a Chimeric Peptide Containing a C-terminal bis(Trifluoromethyl)benzylamide Moiety

| Compound/Ligand | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Chimeric Peptide 6 ([H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3′,5′-Bn(CF3)2]) | Human NK1R | 23 ± 4 |

| Substance P (Endogenous Ligand) | Human NK1R | 0.8 ± 0.2 |

Data sourced from a study on novel neurokinin 1 receptor antagonists.[2] The Ki value represents the inhibition constant, where a lower value indicates higher binding affinity.[6][7][8]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a tfm-Phe Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-4-(trifluoromethyl)-L-phenylalanine using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

-

Add HCTU (2.9 equivalents) and DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-(trifluoromethyl)-L-phenylalanine, a standard 2-hour coupling time is generally sufficient.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the enzymatic stability of a tfm-Phe containing peptide in human serum by monitoring its degradation over time using RP-HPLC.[4][9][10][11]

Materials:

-

Synthesized peptide stock solution (1 mg/mL in water or buffer)

-

Human serum (pooled)

-

Incubator or water bath at 37°C

-

Quenching/Precipitation Solution: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA)

-

Microcentrifuge

-

RP-HPLC system with a C18 column

Procedure:

-

Incubation:

-

Pre-warm an aliquot of human serum to 37°C.

-

To initiate the assay, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. Mix gently.

-

-

Time-Point Sampling:

-

Immediately withdraw the first sample (t=0).

-

Incubate the remaining mixture at 37°C.

-

Withdraw subsequent samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).

-

-

Protein Precipitation:

-

For each time-point sample, add two volumes of ice-cold acetonitrile (or an equal volume of 10% TCA) to precipitate the serum proteins.

-

Vortex the sample and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

-

-

Sample Analysis by RP-HPLC:

-

Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

-

Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Monitor the absorbance at 214 nm or 280 nm.[9]

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time (confirmed by a standard injection).

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

-

Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t1/2) by fitting the data to a one-phase exponential decay model.[10]

-

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis of a tfm-Phe peptide.

Caption: Experimental workflow for a peptide proteolytic stability assay.

Caption: Substance P / Neurokinin-1 Receptor (GPCR) signaling pathway.

References

- 1. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Expanding the Peptidomimetic Toolbox: An In-depth Technical Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptide sequences represents a paradigm shift in peptide design and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, addressing inherent limitations such as poor stability, low bioavailability, and limited target affinity. This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of non-natural amino acids in modern peptide science.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are attractive therapeutic candidates due to their high selectivity and potency. However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. Non-natural amino acids, with their diverse side chains and backbone modifications, offer a powerful strategy to overcome these challenges. The strategic incorporation of nnAAs can lead to:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or the introduction of sterically hindering side chains can prevent recognition and cleavage by proteases, significantly extending the in-vivo half-life of peptide therapeutics.

-

Improved Pharmacokinetic Profiles: Altering the physicochemical properties of peptides can enhance their solubility, membrane permeability, and binding to serum proteins, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Increased Binding Affinity and Selectivity: The novel chemical functionalities of nnAAs can introduce new interactions with biological targets, resulting in higher binding affinity and improved selectivity for the desired receptor or enzyme.

-

Conformational Constraint: The incorporation of specific nnAAs can induce and stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.

Data Presentation: Quantifying the Impact of Non-Natural Amino Acids

The strategic substitution of natural amino acids with their non-natural counterparts can lead to dramatic improvements in peptide stability and binding affinity. The following tables summarize quantitative data from various studies, highlighting the impact of these modifications.

Table 1: Enhancement of Proteolytic Stability

| Peptide Sequence/Modification | Non-Natural Amino Acid | Assay Conditions | Half-life (t½) / % Remaining | Fold Improvement vs. L-amino acid counterpart | Reference |

| Kn2-7 | L-amino acids | 25% Human Serum, 37°C, 24h | 1.0% Remaining | - | [1] |

| dKn2-7 | D-amino acids | 25% Human Serum, 37°C, 24h | 78.5% Remaining | 78.5 | [1] |

| L-peptide | L-amino acids | Proteinase K, 4h | 0% Remaining | - | [2] |

| D-amino acid modified peptide | D-amino acids | Proteinase K, 24h | 15% Remaining | N/A | [2] |

| Glycoside modified peptide | Glycosylated amino acids | Proteinase K, 24h | 45% Remaining | N/A | [2] |

| Peptide 1 | L-amino acids | Human Blood Plasma, 37°C | 43.5 h | - | [3] |

| Peptide 2 | L-amino acids (different sequence) | Human Blood Plasma, 37°C | 3.2 h | - | [3] |

Table 2: Improvement of Binding Affinity

| Target | Peptide | Non-Natural Amino Acid/Modification | Binding Affinity (Kd or IC50) | Fold Improvement vs. Linear/Unmodified | Reference |

| MDM2 | p53-derived linear peptide | L-amino acids | 160 nM (Kd) | - | [4] |

| MDM2 | pDI peptide | L-amino acids (optimized sequence) | 1 nM (Kd) | 160 | [4] |

| MDMX | p53-derived linear peptide | L-amino acids | 260 nM (Kd) | - | [4] |

| MDMX | pDI peptide | L-amino acids (optimized sequence) | 3 nM (Kd) | 86.7 | [4] |

| MDM2 | PMI (L-peptide) | L-amino acids | 3.2 nM (Kd) | 1 | [5] |

| MDM2 | DPMI-β (D-peptide) | D-amino acids | N/A (High Affinity) | N/A | [5] |

| ATG5 | Linear peptide (P13) | L-amino acids | 72 nM (Kd) | - | [4] |

| ATG5 | Stapled peptide (P11) | Hydrocarbon staple | 3-6 nM (Kd) | 12-24 | [4] |

| MDM2 | ATSP-7041 | Hydrocarbon staple | 0.91 nM (Kd) | N/A | [6] |

| MDMX | ATSP-7041 | Hydrocarbon staple | 2.31 nM (Kd) | N/A | [6] |

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating non-natural amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

-

Fmoc-protected natural and non-natural amino acids

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in NMP or DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether

-

Kaiser test kit or other ninhydrin-based test

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 30 minutes in a reaction vessel.[7][8]

-

Fmoc Deprotection:

-

Drain the solvent.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15-20 minutes.[7]

-

Wash the resin thoroughly with NMP or DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in NMP or DMF.[7][9]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered nnAAs like N-methylated amino acids, extend the coupling time and consider using stronger coupling reagents like HATU.[3][6]

-

Wash the resin thoroughly with NMP or DMF.

-

-

Monitoring the Coupling Reaction:

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

-

Centrifuge to pellet the crude peptide and wash with cold diethyl ether.

-

Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of a modified peptide in plasma.

Materials:

-

Test peptide

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Ethanol (EtOH)

-

Formic acid (FA)

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

-

Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 10 µM).[3]

-

-

Incubation:

-

Protein Precipitation:

-

Immediately stop the enzymatic degradation by adding a precipitation solution. A common solution is a 1:1 (v/v) mixture of ACN and EtOH, used at a 2:1 ratio to the plasma sample.[3] Another effective precipitant is 1% formic acid in ethanol.[1]

-

Vortex the samples and incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Carefully transfer the supernatant to a new vial for LC-MS analysis.

-

Analyze the samples to determine the concentration of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide from the degradation curve.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Experimental Workflow: Peptide Drug Discovery Using Non-Natural Amino Acids

Logical Relationship: Decision-Making for SPPS Coupling Conditions

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 6. pnas.org [pnas.org]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Peptide and Drug Development with Boc-D-Phe(3-CF3)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Boc-D-Phe(3-CF3)-OH, a key building block in modern peptide synthesis and drug discovery. We delve into supplier and purity details, experimental protocols for its incorporation into peptide chains, and the broader context of its application in modulating biological activity.

Core Compound Specifications

N-tert-Butoxycarbonyl-D-3-(trifluoromethyl)phenylalanine, or this compound, is a non-natural amino acid derivative increasingly utilized to enhance the pharmacological properties of peptides. The presence of the trifluoromethyl group can significantly impact metabolic stability, binding affinity, and the overall conformational landscape of a peptide.

Supplier and Purity Overview

Sourcing high-purity this compound is critical for successful and reproducible research outcomes. Below is a summary of commercially available options. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity Specification | Method | Notes |

| CymitQuimica | 98% | Not Specified | --- |

| Chem-Impex | ≥ 98% | HPLC | Data for the L-isomer, Boc-L-Phe(3-CF3)-OH |

| Sigma-Aldrich | ≥98.0% | TLC | Data for the regioisomer, Boc-D-Phe(2-CF3)-OH |

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in peptide synthesis, most commonly through the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

General Protocol for Boc-SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence.

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) into a reaction vessel.

-

Add dichloromethane (DCM) to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][2]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[1][2]

-

Drain the deprotection solution.

-

Wash the resin with DCM, followed by isopropanol (IPA) and then DCM to remove residual TFA.[1]

3. Neutralization:

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step to ensure the N-terminal amine is in its free base form.

-

Wash the resin several times with DCM.

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

Wash the resin with DMF and DCM.

5. Final Cleavage and Deprotection:

-

Once the peptide sequence is complete, wash the final peptide-resin with DCM and dry it under a vacuum.

-

Treat the resin with a strong acid, such as liquid hydrogen fluoride (HF) or a cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT), to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] This step is typically performed at 0°C for 1-2 hours.[1]

Visualizing Workflows and Concepts

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A diagram illustrating the cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids. Its role is fundamental in preventing self-polymerization and other unwanted side reactions during peptide synthesis.

Caption: The chemical logic of Boc group protection and its removal during peptide synthesis.

Biological Implications of Trifluoromethyl-Phenylalanine Incorporation

The inclusion of fluorinated non-canonical amino acids like this compound is a strategic decision in drug design. The trifluoromethyl group offers several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation by proteases, potentially increasing the in-vivo half-life of the peptide therapeutic.[3][4]

-

Modulated Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.[3][5]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes.[3][4]

-

Conformational Constraints: The steric bulk of the trifluoromethyl group can influence the secondary structure of the peptide, which can be crucial for its biological activity.[3]

While specific signaling pathways directly modulated by peptides containing D-Phe(3-CF3) are highly dependent on the full peptide sequence and its target, the incorporation of this amino acid is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. For instance, fluorinated amino acids have been used to enhance the activity of anticancer and antimicrobial peptides, as well as to modulate the function of G-protein coupled receptors (GPCRs).[5]

This guide serves as a foundational resource for the effective utilization of this compound in research and development. By understanding its properties and the methodologies for its use, scientists can better leverage this valuable tool in the creation of novel and more effective peptide therapeutics.

References

In-Depth Technical Guide to the Thermal Stability and Storage of Boc-D-Phe(3-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for N-tert-butyloxycarbonyl-D-3-(trifluoromethyl)phenylalanine (Boc-D-Phe(3-CF3)-OH). Understanding the thermal properties of this compound is critical for its effective use in peptide synthesis, drug development, and other research applications, ensuring the integrity and purity of the final products.

Core Physicochemical and Thermal Properties

This compound is a white to off-white crystalline powder. The introduction of the trifluoromethyl group to the phenyl ring can influence the compound's lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutics.[1][2]

Quantitative Thermal Data

The thermal stability of this compound has been characterized by its melting point. It is crucial to note that the melting point can be an indicator of thermal decomposition for many amino acid derivatives.

| Parameter | Value | Reference |

| Melting Point | 136 - 138 °C | --INVALID-LINK--[1] |

Note: The L-enantiomer, Boc-L-Phe(3-CF3)-OH, exhibits a similar melting point of 135 - 139 °C.[2]

Recommended Storage and Handling

Proper storage is essential to maintain the stability and prevent the degradation of this compound.

Storage Conditions

Based on supplier recommendations and the general nature of Boc-protected amino acids, the following storage conditions are advised:

| Condition | Recommendation | Rationale |

| Temperature | 0 - 8 °C | To minimize the rate of potential degradation reactions.[1][2] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric contaminants. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Moisture | Store in a dry, well-ventilated place. | The compound is susceptible to hydrolysis, particularly under acidic or basic conditions. |

For long-term storage, maintaining these conditions is critical to ensure the compound's integrity for several years.[3]

Handling Precautions

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Thermal Stability Analysis: Experimental Protocols

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and informative techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the onset of thermal decomposition.

Representative Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

While specific TGA data for this compound is not publicly available, a study on the closely related Boc-diphenylalanine showed stability up to 158 °C, followed by a two-step degradation process. A similar thermal behavior can be anticipated for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

Representative Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Degradation Pathways

The primary degradation pathway for Boc-protected amino acids involves the cleavage of the Boc group under acidic conditions. Thermal degradation is also a concern, particularly at elevated temperatures.

Acid-Catalyzed Degradation

The Boc group is designed to be labile under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, yielding the free amino acid and byproducts such as isobutylene and carbon dioxide.

Thermal Degradation

At temperatures exceeding the melting point, this compound is expected to undergo thermal decomposition. Based on the elemental composition of the molecule, hazardous decomposition products may include:

-

Oxides of carbon (CO, CO₂)

-

Oxides of nitrogen (NOx)

-

Hydrogen fluoride (HF)

A potential thermal degradation pathway for Boc-protected amino acids can involve the initial loss of the Boc group, followed by further decomposition of the amino acid structure.

Visualization of Stability and Degradation Workflow

The following diagram illustrates the relationship between proper storage, experimental analysis, and potential degradation of this compound.

Caption: Workflow for Stability Assessment of this compound.

This guide provides a foundational understanding of the thermal stability and appropriate storage conditions for this compound. For critical applications, it is recommended to perform in-house stability studies to confirm these findings under specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for Recommended Coupling Reagents for Boc-D-Phe(3-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-3-(trifluoromethyl)phenylalanine, or Boc-D-Phe(3-CF3)-OH, is a non-canonical amino acid increasingly utilized in peptide-based drug discovery. The incorporation of this building block can significantly influence the conformational properties, metabolic stability, and biological activity of synthetic peptides. The electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring enhances the hydrophobicity of the side chain and can modulate peptide-protein interactions. However, this same electron-withdrawing effect increases the acidity of the α-proton, making this compound particularly susceptible to racemization during peptide coupling reactions.

The steric hindrance imparted by the bulky Boc protecting group and the substituted phenyl side chain can also lead to slower reaction kinetics and incomplete couplings. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for the successful incorporation of this amino acid into peptide sequences with high yield and optical purity.

These application notes provide a comparative analysis of recommended coupling reagents and detailed protocols for the efficient and low-racemization coupling of this compound.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should provide rapid activation of the carboxylic acid to outcompete the rate of racemization, while being effective for sterically demanding couplings. Based on these criteria, modern uronium/aminium and phosphonium salt-based reagents are generally preferred over traditional carbodiimides for this application. Propylphosphonic anhydride (T3P®) also presents a strong alternative, particularly for its low propensity to cause epimerization.

Below is a summary of recommended coupling reagents and their performance characteristics for sterically hindered and electron-deficient amino acids. While specific quantitative data for this compound is limited in the literature, the following table provides representative data for analogous couplings to guide reagent selection.

| Coupling Reagent | Class | Typical Reaction Time | Typical Purity/Yield | Racemization Risk | Key Considerations |

| HATU | Uronium/Aminium Salt | 30 min - 2 hours | >95% | Very Low | Highly reactive, forms a more stable OAt-active ester, which helps to suppress racemization. Often the first choice for difficult couplings.[1] |

| COMU | Uronium/Aminium Salt | 15 min - 1 hour | >95% | Very Low | Reactivity is comparable to HATU. Its byproducts are water-soluble, simplifying work-up in solution-phase synthesis. Based on OxymaPure, it is a safer alternative to benzotriazole-based reagents. |

| T3P® | Phosphonic Anhydride | 1 - 4 hours | >90% | Extremely Low | Excellent for suppressing racemization with sensitive amino acids. Byproducts are water-soluble. It is considered a "green" coupling reagent.[2][3] |

| DIC/OxymaPure | Carbodiimide/Additive | 1 - 4 hours | >90% | Low | A cost-effective option that provides good results. OxymaPure is a highly effective and non-explosive additive for suppressing racemization. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence, solid support, and other reaction components. All procedures should be carried out in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

-

Base Addition: Add DIPEA (6.0 eq.) to the pre-activation mixture and agitate for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

-

Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Protocol 2: Solution-Phase Peptide Synthesis using COMU

This protocol is suitable for fragment condensation in solution, with the advantage of water-soluble byproducts.

Materials:

-

This compound

-

Amine component (e.g., an amino acid ester hydrochloride)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

DIPEA

-

DMF, anhydrous

Procedure:

-

Amine Preparation: Dissolve the amine component (1.0 eq.) in anhydrous DMF. If it is a hydrochloride salt, add DIPEA (1.1 eq.) and stir for 10 minutes.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.2 eq.) and COMU (1.2 eq.) in anhydrous DMF.

-

Activation and Coupling: Add DIPEA (2.4 eq.) to the coupling solution and stir for 1 minute. Add this solution to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Low-Racemization Coupling using T3P®

This protocol is recommended when minimizing racemization is the highest priority.

Materials:

-

This compound

-

Amine component

-

T3P® (Propylphosphonic anhydride) solution (e.g., 50% in ethyl acetate)

-

Pyridine or DIPEA

-

Ethyl acetate (EtOAc) or DMF, anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 eq.) and the amine component (1.0 eq.) in anhydrous ethyl acetate.

-

Base Addition: Add pyridine (3.0 eq.) to the solution and cool to 0 °C in an ice bath.

-

T3P® Addition: Slowly add the T3P® solution (1.7 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

General Workflow for SPPS Coupling

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Coupling Reagent Selection

Caption: Decision tree for selecting a suitable coupling reagent for this compound.

References

Application Notes and Protocols for the Deprotection of Boc-D-Phe(3-CF3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-D-3-(trifluoromethyl)phenylalanine, or Boc-D-Phe(3-CF3)-OH, is a valuable building block in medicinal chemistry and peptide synthesis. The trifluoromethyl (-CF3) group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal under acidic conditions.[5][6][]

The deprotection of the Boc group is a critical step in synthetic workflows, yielding the free amine which is then available for subsequent reactions, such as peptide coupling. This process is an acid-catalyzed reaction that proceeds through the formation of a stable tert-butyl cation and the release of carbon dioxide.[6][8][9] The choice of acidic reagent and reaction conditions is crucial for achieving high yield and purity of the final product. The trifluoromethyl group is generally stable under the acidic conditions required for Boc deprotection.[1][4][10]

This document provides detailed protocols for the two most common methods for Boc deprotection: using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).

Deprotection Strategies Overview

The removal of the Boc protecting group is typically achieved through acidolysis. The most common reagents are Trifluoroacetic Acid (TFA), often in a solvent like dichloromethane (DCM), or a solution of Hydrogen Chloride (HCl) in an organic solvent such as dioxane, methanol, or diethyl ether.[11][12]

-

Trifluoroacetic Acid (TFA): This is the most common and often the most efficient method.[6] TFA is a strong acid that cleaves the Boc group rapidly at room temperature.[9][13] The reaction byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[8][14]

-

Hydrogen Chloride (HCl): Solutions of HCl in organic solvents provide a milder alternative to neat TFA.[11][15] This method is also highly effective and can sometimes offer better selectivity if other acid-labile groups are present in the molecule.[5][15]

The general workflow for Boc deprotection is straightforward and involves dissolving the protected amino acid, adding the acidic reagent, monitoring the reaction, and then working up the reaction to isolate the deprotected product, typically as a salt.

Caption: General experimental workflow for Boc deprotection.

Data Summary of Deprotection Methods

| Method | Reagent(s) | Solvent | Time (Typical) | Temperature | Outcome |

| 1 | 25-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5 - 2 hours | Room Temp | Complete and rapid deprotection, product isolated as TFA salt.[6][13] |

| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 0.5 - 4 hours | Room Temp | Efficient deprotection, product isolated as HCl salt.[11][15][16] |

| 3 | 1-2M Hydrogen Chloride (HCl) | Methanol (MeOH) | 1 - 3 hours | Room Temp | Effective removal of the Boc group, especially in solution-phase synthesis.[11] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of the Boc group using a solution of TFA in dichloromethane (DCM).

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-